molecular formula C20H28N2O8 B3153234 Disuccinimidyl dodecanoate CAS No. 75472-90-1

Disuccinimidyl dodecanoate

Cat. No.: B3153234
CAS No.: 75472-90-1
M. Wt: 424.4 g/mol
InChI Key: DXCHOFVPJWYPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disuccinimidyl dodecanoate is a chemical compound widely used in various fields of scientific research. It is an ester derivative of dodecanoic acid, also known as lauric acid, and is characterized by the presence of two succinimidyl groups. This compound is particularly valued for its ability to form stable amide bonds with primary amines, making it a useful reagent in bioconjugation and cross-linking applications.

Biochemical Analysis

Biochemical Properties

Disuccinimidyl dodecanoate is known to react with primary amines at pH 7-9 to form stable amide bonds . This property allows it to interact with various biomolecules, particularly proteins, which often contain several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to crosslink proteins. For instance, it has been used to irreversibly crosslink intracellular proteins, ‘fixing’ protein interactions and allowing for the identification of weak or transient protein interactions .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines, typically found in proteins . This crosslinking can alter the structure and function of proteins, potentially influencing various cellular processes.

Temporal Effects in Laboratory Settings

This compound is known for its stability, which allows for long-term effects on cellular function in both in vitro and in vivo studies . The specific temporal effects can vary depending on the particular proteins being crosslinked and the cellular context.

Transport and Distribution

As a membrane-permeable compound, this compound can be transported across cell membranes and distributed within cells . The specific distribution within cells would depend on the localization of the target proteins.

Subcellular Localization

The subcellular localization of this compound is not fixed but depends on the localization of the proteins it crosslinks. As it is membrane-permeable, it can potentially reach proteins located in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disuccinimidyl dodecanoate can be synthesized through the reaction of dodecanoic acid with N,N’-disuccinimidyl carbonate in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The resulting product is purified through recrystallization or chromatography to obtain high yields and purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Disuccinimidyl dodecanoate primarily undergoes nucleophilic substitution reactions. The succinimidyl groups are highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds. This reactivity is exploited in various bioconjugation and cross-linking applications .

Common Reagents and Conditions:

    Nucleophiles: Primary amines, such as those found in proteins and peptides.

    Solvents: Organic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products: The primary product of the reaction between this compound and a nucleophile is an amide bond, resulting in the formation of a conjugated molecule. This product is often used in the creation of bioconjugates, such as antibody-drug conjugates or protein-protein cross-links .

Scientific Research Applications

Disuccinimidyl dodecanoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Disuccinimidyl dodecanoate is unique in its ability to form stable amide bonds with primary amines, which distinguishes it from other similar compounds. Some related compounds include:

In comparison, this compound offers enhanced reactivity and stability, making it particularly suitable for applications requiring robust and reliable bioconjugation.

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) dodecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8/c23-15-11-12-16(24)21(15)29-19(27)9-7-5-3-1-2-4-6-8-10-20(28)30-22-17(25)13-14-18(22)26/h1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCHOFVPJWYPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Disuccinimidyl dodecanoate
Reactant of Route 2
Reactant of Route 2
Disuccinimidyl dodecanoate
Reactant of Route 3
Reactant of Route 3
Disuccinimidyl dodecanoate
Reactant of Route 4
Reactant of Route 4
Disuccinimidyl dodecanoate
Reactant of Route 5
Reactant of Route 5
Disuccinimidyl dodecanoate
Reactant of Route 6
Reactant of Route 6
Disuccinimidyl dodecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.